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Compound of Interest

Compound Name: 2-(Difluoromethoxy)ethan-1-amine
CAS No.: 1599344-15-6
Cat. No.: B1470386
Get Quote
. J

A Strategic Fluorinated Building Block for Medicinal
Chemistry
Part 1: Executive Summary

2-(Difluoromethoxy)ethan-1-amine (CAS: 1599344-15-6) represents a high-value fluorinated
building block in modern drug discovery. Unlike the fully fluorinated trifluoromethoxy (

) group, the difluoromethoxy (

) moiety functions as a lipophilic hydrogen bond donor. This unique physicochemical duality
allows medicinal chemists to modulate lipophilicity (

) and metabolic stability without completely sacrificing the hydrogen-bonding interactions critical
for target binding.

This guide details the chemical identity, synthetic accessibility, and medicinal chemistry
rationale for deploying this scaffold in lead optimization.

Part 2: Chemical Identity & Physicochemical Profile[1]
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Data

Compound Name

2-(Difluoromethoxy)ethan-1-amine

CAS Number (Free Base)

1599344-15-6

CAS Number (HCI Salt)

1980026-17-2

Molecular Formula

Molecular Weight

111.09 g/mol (Free Base) / 147.55 g/mol (HCI)

SMILES

Appearance

Colorless liquid (Free base) or White solid (HCI)

Predicted pKa (Amine)

~8.6 (Lower than ethanolamine due to

effect of

The "Fluorine Effect"” Comparison

The strategic value of the

group is best understood in comparison to its analogs.

Lipophilicity (

Functional H-Bond H-Bond Metabolic
Group Donor? Acceptor? ) Stability
Methoxy ( Low (O-

No Strong Low )
) demethylation)
Trifluoromethoxy
( No Weak High (+1.04) High
)
Difluoromethoxy
( Yes (Weak) Weak Moderate (+0.30) High
)
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Note: The acidity of the

bond in

allows it to act as a weak hydrogen bond donor, a property absent in

Part 3: Synthetic Methodologies

Synthesis of 2-(Difluoromethoxy)ethan-1-amine requires careful orchestration to prevent N-
alkylation. The most robust route involves N-protection followed by O-difluoromethylation using
a difluorocarbene source.

Method A: The Difluorocarbene Insertion Route (Standard)

This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.
» Protection: React ethanolamine with

to form N-Boc-ethanolamine.

« Difluoromethylation: Treat the protected alcohol with sodium chlorodifluoroacetate (

) in DMF/Water. The reagent decarboxylates at elevated temperatures to generate
difluorocarbene (

), which inserts into the O-H bond.

o Deprotection: Acidic cleavage of the Boc group (HCI/Dioxane) yields the target amine
hydrochloride.

Method B: Photoredox Catalysis (Advanced)

Recent advances utilize visible-light photoredox catalysis to generate difluorocarbene radicals
under milder conditions, avoiding high temperatures that may degrade sensitive substrates.

Visualizing the Synthesis Pathway
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Figure 1: Step-wise synthetic route for CAS 1980026-17-2 via difluorocarbene insertion.

Part 4: Medicinal Chemistry Applications[2][3]
1. Bioisosterism & Metabolic Blocking
The

group is an excellent bioisostere for the hydroxyl (
) or methoxy (

) group.

* VS,

: Improves membrane permeability by masking the polar donor while retaining some H-bond
donor capability.

* VS,

: Blocks metabolic O-dealkylation (a common clearance pathway) due to the strength of the
C-F bond and steric shielding.

2. The "Lipophilic Hydrogen Bond Donor"
Unlike
, which is purely lipophilic, the proton in

Is sufficiently acidic (due to the electron-withdrawing fluorines) to interact with backbone
carbonyls or solvent waters. This allows the molecule to maintain solubility while increasing
lipophilicity to cross the blood-brain barrier (BBB).

Logic Diagram: SAR Decision Tree
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Lead Compound Optimization:

Need to improve Metabolic Stability

(Current Group: -OCH3)

Maximize LogP \ Balance LogP/Solubility

(Replace with -OCFa (Replace with -OCF2H)

Outcome: Outcome:
High Stability High Stability
High Lipophilicity Moderate Lipophilicity
LOSS of H-Bond Donor RETAINS H-Bond Donor

Click to download full resolution via product page

Figure 2: SAR decision logic for selecting Difluoromethoxy over Trifluoromethoxy.

Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-(Difluoromethoxy)ethan-1-amine HCI
1. Reagents:

» N-Boc-ethanolamine (1.0 equiv)

e Sodium chlorodifluoroacetate (2.5 equiv)

» DMF (Solvent, 0.5 M concentration)

o Water (Co-solvent, 10% v/v)

2. Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-
ethanolamine in DMF/Water.

Addition: Add sodium chlorodifluoroacetate in one portion.

Reaction: Heat the mixture to 95°C under inert atmosphere (

). Critical Step: The reaction relies on the thermal decomposition of the salt to release
. Vigorous bubbling (
) will be observed.

Monitoring: Monitor by TLC or LCMS. The product spot will be less polar than the starting
material.

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic
layer over

Deprotection: Redissolve the crude oil in DCM. Add 4M HCI in dioxane (5 equiv). Stir at RT
for 2 hours. Precipitate forms.

Isolation: Filter the white solid. Wash with diethyl ether.

. Validation Criteria:

1H NMR (D20): Look for the characteristic triplet (

) at
corresponding to the
proton.

19F NMR: A doublet (

) at
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Part 6: Safety & Handling

o Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns (H314).
Handle in a fume hood.

o Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not expose to
extreme heat sources outside of controlled reaction vessels.

o Storage: The HCI salt is hygroscopic. Store in a desiccator at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: 2-(Difluoromethoxy)ethan-1-amine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1470386/docs#technical-guide-2-difluoromethoxy-
ethan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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